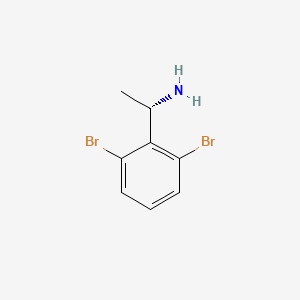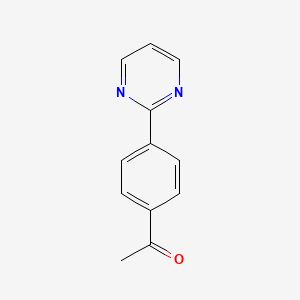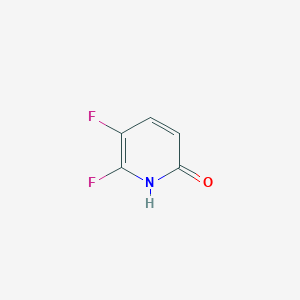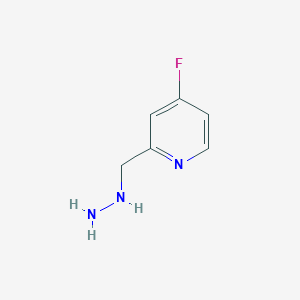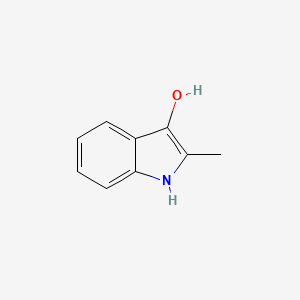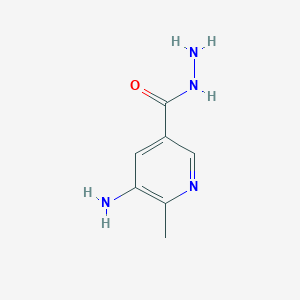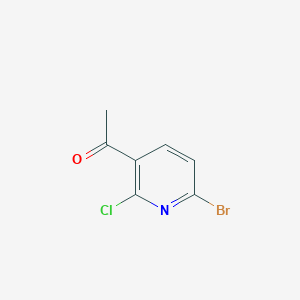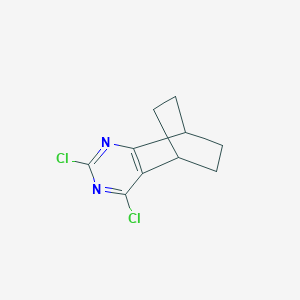
2,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanoquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanoquinazoline is a heterocyclic organic compound with the molecular formula C14H13Cl2N3 It is a derivative of quinazoline, characterized by the presence of two chlorine atoms and a fused bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanoquinazoline typically involves the reaction of 2,4-dichloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include heating under reflux and the use of solvents such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanoquinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions include various substituted quinazolines, amine derivatives, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanoquinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanoquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the compound’s derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloroquinazoline: A simpler derivative with similar chemical properties but lacking the fused bicyclic structure.
5,6,7,8-Tetrahydroquinazoline: Another related compound with a similar core structure but different substitution patterns.
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline: A closely related compound with similar reactivity and applications.
Uniqueness
2,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanoquinazoline is unique due to its fused bicyclic structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H10Cl2N2 |
|---|---|
Peso molecular |
229.10 g/mol |
Nombre IUPAC |
4,6-dichloro-3,5-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene |
InChI |
InChI=1S/C10H10Cl2N2/c11-9-7-5-1-3-6(4-2-5)8(7)13-10(12)14-9/h5-6H,1-4H2 |
Clave InChI |
KZNCQKMZPRSGAO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1C3=C2N=C(N=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


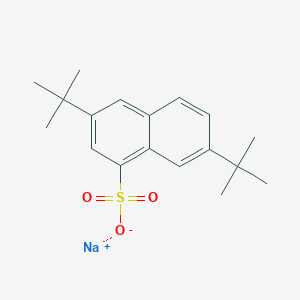
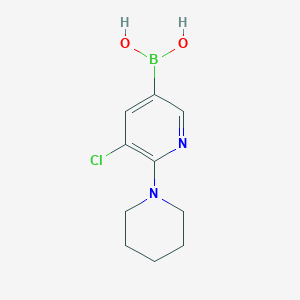
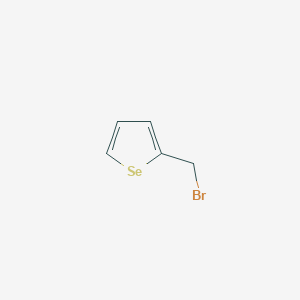

![8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15223186.png)
